molecular formula C17H14O4 B2630445 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one CAS No. 315233-09-1

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2630445
CAS No.: 315233-09-1
M. Wt: 282.295
InChI Key: PZOQUYMOXKTAQH-UHFFFAOYSA-N
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Description

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound belonging to the chromone family. It exhibits various biological activities and has gained significant attention in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with phenoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-2,5-dimethyl-3-phenoxy-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chroman-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antioxidant, anti-inflammatory, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one can be compared with other similar compounds in the chromone family:

    7-hydroxy-4-methylcoumarin: Similar structure but lacks the phenoxy group.

    7-hydroxy-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the dimethyl and phenoxy groups.

    Tricin (7,4’-dihydroxy-3,5-dimethoxyflavone): Similar structure but has additional methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQUYMOXKTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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